Cortagine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cortagine is a highly selective peptide agonist for the corticotropin-releasing factor receptor subtype 1. This compound was developed to study the behavioral and autonomic functions associated with the stress response. This compound has shown significant potential in preclinical models for its anxiogenic and antidepressant-like effects .

Méthodes De Préparation

Cortagine is synthesized from chimeric intermediate sequences derived from ovine corticotropin-releasing factor, sauvagine, and human/rat corticotropin-releasing factor. The resulting peptide is highly soluble and has a strong affinity for the corticotropin-releasing factor receptor subtype 1 .

Analyse Des Réactions Chimiques

Cortagine undergoes various chemical reactions, primarily involving its interaction with the corticotropin-releasing factor receptor subtype 1. The compound has a strong affinity for this receptor, with an inhibitory concentration (IC50) of less than 5 nanomolar . The addition of a glutamate residue at position 21 significantly reduces its binding preference for the corticotropin-releasing factor receptor subtype 2 and the corticotropin-releasing factor binding protein .

Applications De Recherche Scientifique

Cortagine has been extensively studied for its role in modulating anxiety and depression-like behaviors. It has been tested in various preclinical models, including the elevated plus-maze test and the forced swim test, where it demonstrated significant anxiogenic and antidepressant-like effects . Additionally, this compound has been used to study the autonomic functions associated with the stress response, including heart rate and heart rate variability . Its specificity for the corticotropin-releasing factor receptor subtype 1 makes it a valuable tool for understanding the differential roles of corticotropin-releasing factor receptor subtypes in stress-related behaviors and autonomic functions .

Mécanisme D'action

Cortagine exerts its effects by selectively binding to the corticotropin-releasing factor receptor subtype 1. This binding activates the receptor, leading to the modulation of various stress-related behaviors and autonomic functions.

Comparaison Avec Des Composés Similaires

Cortagine is unique in its high selectivity for the corticotropin-releasing factor receptor subtype 1. Other similar compounds include ovine corticotropin-releasing factor and sauvagine, which have been used to study the roles of corticotropin-releasing factor receptor subtypes in stress-related behaviors . this compound’s enhanced selectivity and reduced affinity for the corticotropin-releasing factor receptor subtype 2 and the corticotropin-releasing factor binding protein make it a more potent and specific tool for studying the corticotropin-releasing factor receptor subtype 1 .

Propriétés

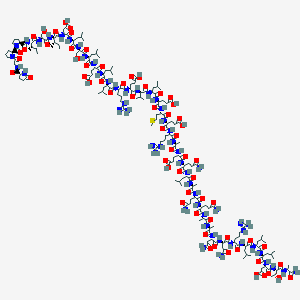

Formule moléculaire |

C192H323N55O63S |

|---|---|

Poids moléculaire |

4442 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C192H323N55O63S/c1-32-95(23)148(243-183(304)130(84-249)241-187(308)149(96(24)33-2)244-184(305)131-42-37-67-247(131)189(310)132-43-38-66-246(132)139(257)82-208-156(277)106-47-56-138(256)214-106)186(307)239-127(80-145(268)269)180(301)234-123(76-92(17)18)177(298)240-129(83-248)182(303)235-118(71-87(7)8)171(292)225-113(51-60-143(264)265)166(287)230-120(73-89(11)12)174(295)231-117(70-86(5)6)170(291)218-104(40-35-64-206-191(201)202)159(280)223-114(52-61-144(266)267)168(289)242-147(94(21)22)185(306)238-124(77-93(19)20)172(293)224-112(50-59-142(262)263)164(285)226-115(62-68-311-31)167(288)222-111(49-58-141(260)261)163(284)217-103(39-34-63-205-190(199)200)157(278)212-100(28)153(274)216-110(48-57-140(258)259)162(283)221-109(46-55-135(195)253)165(286)228-116(69-85(3)4)169(290)213-101(29)154(275)215-108(45-54-134(194)252)161(282)220-107(44-53-133(193)251)158(279)211-98(26)152(273)210-99(27)155(276)227-125(78-136(196)254)179(300)236-126(79-137(197)255)178(299)219-105(41-36-65-207-192(203)204)160(281)229-119(72-88(9)10)173(294)232-121(74-90(13)14)175(296)233-122(75-91(15)16)176(297)237-128(81-146(270)271)181(302)245-150(102(30)250)188(309)209-97(25)151(198)272/h85-132,147-150,248-250H,32-84H2,1-31H3,(H2,193,251)(H2,194,252)(H2,195,253)(H2,196,254)(H2,197,255)(H2,198,272)(H,208,277)(H,209,309)(H,210,273)(H,211,279)(H,212,278)(H,213,290)(H,214,256)(H,215,275)(H,216,274)(H,217,284)(H,218,291)(H,219,299)(H,220,282)(H,221,283)(H,222,288)(H,223,280)(H,224,293)(H,225,292)(H,226,285)(H,227,276)(H,228,286)(H,229,281)(H,230,287)(H,231,295)(H,232,294)(H,233,296)(H,234,301)(H,235,303)(H,236,300)(H,237,297)(H,238,306)(H,239,307)(H,240,298)(H,241,308)(H,242,289)(H,243,304)(H,244,305)(H,245,302)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,199,200,205)(H4,201,202,206)(H4,203,204,207)/t95-,96-,97-,98-,99-,100-,101-,102+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,147-,148-,149-,150-/m0/s1 |

Clé InChI |

ZRXFCMBSXKIROJ-LUYVHWDWSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 |

SMILES canonique |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)

![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)

![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)